molecular formula C9H8N2O2 B1659520 N'-hydroxy-1-benzofuran-2-carboximidamide CAS No. 65695-07-0

N'-hydroxy-1-benzofuran-2-carboximidamide

Cat. No.: B1659520
CAS No.: 65695-07-0
M. Wt: 176.17 g/mol
InChI Key: JOYCUYGTHHIMSZ-UHFFFAOYSA-N
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Description

N’-hydroxy-1-benzofuran-2-carboximidamide is a versatile chemical compound with the molecular formula C9H8N2O2. It is known for its unique properties and is widely used in various scientific research fields, including drug discovery, catalysis, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-benzofuran-2-carboximidamide typically involves the reaction of benzofuran-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Industrial production methods for N’-hydroxy-1-benzofuran-2-carboximidamide often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-benzofuran-2-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N’-hydroxy-1-benzofuran-2-carboximidamide can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce hydroxylamine derivatives .

Scientific Research Applications

N’-hydroxy-1-benzofuran-2-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-1-benzofuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-1-benzofuran-2-carboximidamide include:

Uniqueness

N’-hydroxy-1-benzofuran-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

65695-07-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

N'-hydroxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C9H8N2O2/c10-9(11-12)8-5-6-3-1-2-4-7(6)13-8/h1-5,12H,(H2,10,11)

InChI Key

JOYCUYGTHHIMSZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=NO)N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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